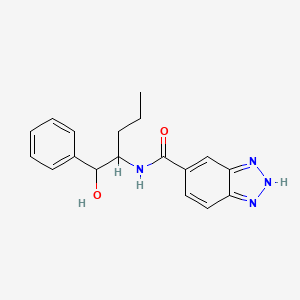![molecular formula C14H14BrFN2O2 B6716776 N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716776.png)
N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a cyclopropyl group attached to a pyrrolidine ring, with additional bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable phenyl derivative, followed by the introduction of the bromine and fluorine substituents through halogenation reactions. The final step usually involves the formation of the pyrrolidine ring and the attachment of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Halogen substituents on the phenyl ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide
- N-[(1R,2S)-2-(4-bromo-3-chlorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide
Uniqueness
N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O2/c15-9-2-1-7(5-10(9)16)8-6-12(8)18-14(20)11-3-4-13(19)17-11/h1-2,5,8,11-12H,3-4,6H2,(H,17,19)(H,18,20)/t8-,11?,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJVKZITFYCVAO-ZRPCIRFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2CC2C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC1C(=O)N[C@@H]2C[C@H]2C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6716706.png)
![N-[2-(4-fluoro-2-methylphenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide](/img/structure/B6716710.png)


![N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide](/img/structure/B6716716.png)

![ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B6716752.png)


![N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B6716782.png)
![4-ethyl-N-[[2-(methylsulfonylmethyl)phenyl]methyl]cyclohexane-1-carboxamide](/img/structure/B6716802.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide](/img/structure/B6716806.png)
